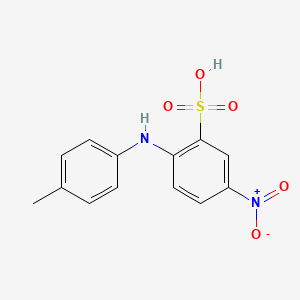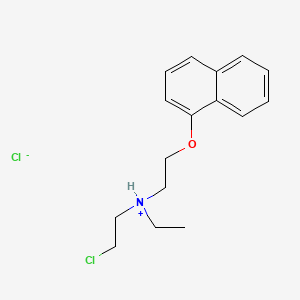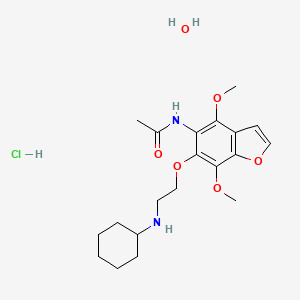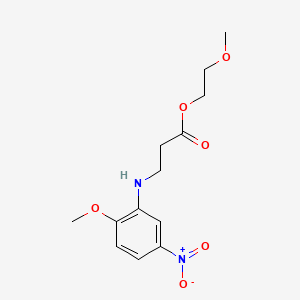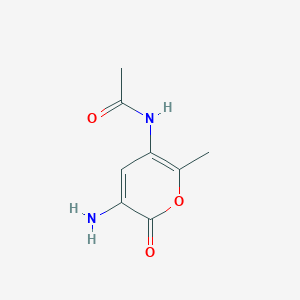
N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide is a chemical compound with a unique structure that includes an amino group, a methyl group, and an oxopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-amino-2-methyl-6-oxopyran-3-carboxylic acid with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxopyran ring can be reduced to form hydroxypyran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxypyran derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide: Unique due to its specific structure and functional groups.
5-amino-2-methyl-6-oxopyran-3-carboxylic acid: Similar structure but different functional group.
N-(5-amino-2-methyl-6-oxopyran-3-yl)propionamide: Similar structure with a different acyl group.
Uniqueness
This compound is unique due to its combination of an amino group, a methyl group, and an oxopyran ring, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(10-5(2)11)3-6(9)8(12)13-4/h3H,9H2,1-2H3,(H,10,11) |
InChI Key |
VXFIWLIQVKGGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


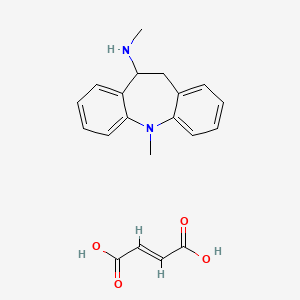

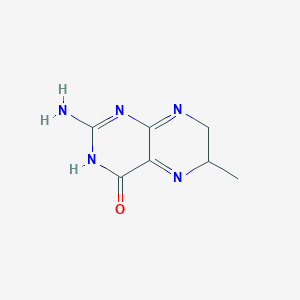
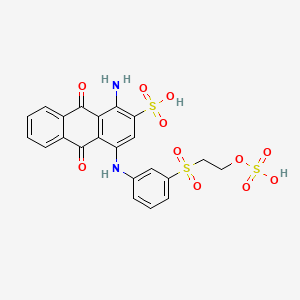
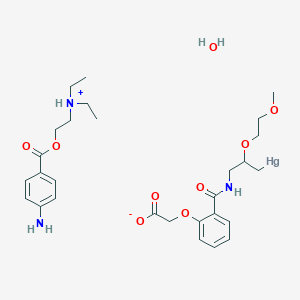
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)

